(4E)-SUN9221
CAS No.: 222318-55-0
Cat. No.: VC0006906
Molecular Formula: C₂₅H₃₁FN₄O₃
Molecular Weight: 454.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 222318-55-0 |
---|---|
Molecular Formula | C₂₅H₃₁FN₄O₃ |
Molecular Weight | 454.5 g/mol |
IUPAC Name | (4E)-1-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4-hydroxyimino-7-methyl-5,6-dihydropyrrolo[2,3-c]azepin-8-one |
Standard InChI | InChI=1S/C25H31FN4O3/c1-28-14-11-22(27-33)21-10-17-30(23(21)25(28)32)13-3-2-12-29-15-8-19(9-16-29)24(31)18-4-6-20(26)7-5-18/h4-7,10,17,19,33H,2-3,8-9,11-16H2,1H3/b27-22+ |
Standard InChI Key | NJODDWBWSIFQMT-HPNDGRJYSA-N |
Isomeric SMILES | CN1CC/C(=N\O)/C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
SMILES | CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Canonical SMILES | CN1CCC(=NO)C2=C(C1=O)N(C=C2)CCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Chemical and Structural Characteristics
Molecular Architecture
(4E)-SUN9221 features a pyrrolo[2,3-c]azepine core substituted with a 4-fluorobenzoylpiperidinylbutyl side chain and a methyl-oxime group at position 4 . The stereochemistry of the oxime group (E-configuration) is critical for receptor interactions, as evidenced by structure-activity relationship studies . Key physicochemical properties include:
The fluorine atom at the para position of the benzoyl moiety enhances metabolic stability and receptor binding affinity compared to non-halogenated analogs .
Synthesis and Structural Optimization
The original synthesis route involves a seven-step sequence starting from ethyl 4-oxopiperidine-1-carboxylate, with key steps including:
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Oxime formation: Introduction of the methyl-oxime group via nucleophilic addition to a keto intermediate .
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Palladium-catalyzed coupling: Installation of the 4-fluorobenzoyl group using Suzuki-Miyaura cross-coupling .
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Stereochemical control: Selective crystallization to isolate the thermodynamically stable (4E)-isomer .
Modifications to the piperidine ring’s alkyl chain length significantly impact α1-adrenergic receptor binding, with the four-carbon spacer in (4E)-SUN9221 optimizing distance between pharmacophores .
Pharmacological Profile
Receptor Affinity and Selectivity
(4E)-SUN9221 exhibits nanomolar potency at both α1-adrenergic and 5-HT2 receptors:
Target | pA2 Value | Equivalent IC50 |
---|---|---|
α1-Adrenergic Receptor | 8.89 ± 0.21 | ~1.3 nM |
5-HT2 Receptor | 8.74 ± 0.22 | ~1.8 nM |
The pA2 values indicate strong competitive antagonism, with approximately 10-fold selectivity for α1 over 5-HT2 receptors . Radioligand binding assays confirm negligible activity at β-adrenergic subtypes or other monoamine receptors .
Adrenergic Pathway Modulation
In isolated rat aortic rings pre-contracted with phenylephrine, (4E)-SUN9221 produces concentration-dependent relaxation (EC50 = 3.2 nM) . This effect is abolished by α1B-subtype selective antagonists, suggesting predominant α1B-mediated vasodilation .
Serotonergic Effects
The compound inhibits 5-HT-induced platelet shape change in human platelet-rich plasma (PRP) with an IC50 of 8.7 nM . This correlates with blockade of 5-HT2A receptor-mediated calcium mobilization in transfected HEK293 cells .
Antiplatelet Activity
(4E)-SUN9221 demonstrates broad-spectrum inhibition of agonist-induced platelet aggregation:
Agonist | IC50 (nM) | Mechanism |
---|---|---|
Collagen | 10 | GPVI/FcRγ-chain signaling |
ADP | 35 | P2Y12 receptor antagonism |
Epinephrine | 14 | α2A-adrenergic receptor blockade |
Notably, the collagen response inhibition occurs at concentrations 100-fold lower than aspirin’s IC50 in similar assays . Synergy is observed when combined with P2Y12 inhibitors, suggesting potential for combination therapies .
In Vivo Pharmacodynamics
Antihypertensive Efficacy
In conscious spontaneously hypertensive rats (SHRs), oral administration produces dose-dependent blood pressure reduction:
Dose (mg/kg) | ΔSBP (mmHg) | ΔDBP (mmHg) | Duration (h) |
---|---|---|---|
1 | -18 ± 3 | -12 ± 2 | 4 |
3 | -34 ± 5 | -22 ± 4 | 8 |
10 | -41 ± 6 | -29 ± 5 | >12 |
Data adapted from Mizuno et al. . The 3 mg/kg dose achieved sustained BP control without reflex tachycardia, contrasting with first-generation α-blockers .
Thrombosis Models
In a FeCl3-induced carotid artery thrombosis model, (4E)-SUN9221 (3 mg/kg p.o.) increased time to occlusion by 78% compared to controls . This effect persisted for 6 hours post-dose, correlating with ex vivo inhibition of ADP-induced aggregation .
Mechanistic Insights
Dual Receptor Antagonism Synergy
The compound’s unique efficacy stems from concurrent blockade of:
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α1-Adrenergic receptors: Reduces vascular smooth muscle contraction and peripheral resistance .
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5-HT2 receptors: Inhibits serotonin-mediated vasoconstriction and platelet activation .
Mathematical modeling of receptor occupancy shows additive effects on vascular tone:
Where [A] and [B] represent concentrations at α1 and 5-HT2 receptors, respectively .
Off-Target Considerations
At concentrations exceeding 1 μM, (4E)-SUN9221 shows weak inhibition of:
These effects are unlikely to contribute to therapeutic actions given the nanomolar plasma levels achieved at effective doses .
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